molecular formula C10H9ClN4 B1428058 2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine CAS No. 1141375-56-5

2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine

Cat. No. B1428058
M. Wt: 220.66 g/mol
InChI Key: XKEFRSDXUHOABR-UHFFFAOYSA-N
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Description

“2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

Pyrimidinamine derivatives, including “2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine”, have been synthesized using various methods. One study reported the design and synthesis of a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Scientific Research Applications

Synthesis and Analysis of Heterocyclic Amines

Heterocyclic aromatic amines, including derivatives similar to 2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine, have been extensively studied for their formation during the cooking process and their potential carcinogenic effects. Research emphasizes the importance of understanding the synthesis, detection, and quantification of these compounds in foodstuffs and biological matrices. The development of sensitive analytical methods, particularly liquid chromatography coupled to mass spectrometry, has been highlighted as crucial for studying the biological effects and exposure levels of heterocyclic amines, including their metabolites Teunissen et al., 2010.

Antitubercular Activity

The modification of structures related to pyrimidine, such as 2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine, has been evaluated for antitubercular (anti-TB) activity. The study of derivatives has shown promising in vitro efficacy against various strains of Mycobacterium tuberculosis, highlighting the potential for developing new leads for anti-TB compounds based on the pyrimidine structure Asif, 2014.

Catalysis in Organic Synthesis

The utility of pyrimidine derivatives in catalysis, particularly in the synthesis of complex heterocycles, underlines the versatility of compounds like 2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine. Research into hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds showcases the importance of such structures in medicinal chemistry and pharmaceutical research, offering insights into method development for the synthesis of biologically active compounds Parmar et al., 2023.

properties

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-10-13-6-4-9(15-10)14-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEFRSDXUHOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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